Naphthalen-1-yl Tetradecanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

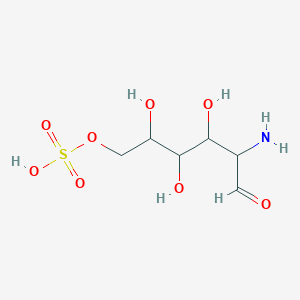

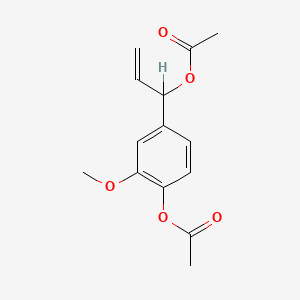

1-naphthyl tetradecanoate is a fatty acid ester obtained by formal condensation of the carboxy group of tetradecanoic acid with the phenolic hydroxy group of 1-naphthol. It has a role as a bacterial metabolite. It derives from a tetradecanoic acid and a 1-naphthol.

Scientific Research Applications

1. Material and Supramolecular Science Applications

Naphthalene diimides (NDIs), including derivatives like Naphthalen-1-yl Tetradecanoate, have seen substantial advancements in the field of material and supramolecular science. They are utilized in various applications, including conducting thin films and molecular sensors. The structure-function relationships in these compounds are pivotal, as they serve as co-components of supramolecular ensembles in "nanotubes" or as sole components in molecular wires. These applications stem from their unique electronic and spectroscopic properties which are beneficial in energy and electron transfer processes and host-guest chemistry, including foldamer and mechanically-interlocked examples (Bhosale, Jani, & Langford, 2008).

2. Photophysical and Sensing Applications

The photophysical properties of certain Naphthalene derivatives, such as naphthalene tetracarboxylic diimide (NTCDI), are well-studied. These properties offer clear spectroscopic fingerprints for amine and imide functional end groups, crucial in the self-organization process of various planar, pi-conjugated molecular structures. This makes them suitable for applications in sensing technologies and material science (Ruiz-Osés et al., 2007).

3. Catalysis and Synthesis

This compound derivatives have been implicated in catalysis and synthetic chemistry applications. For instance, air-stable gold nanoparticles, ligated by secondary phosphine oxides, including those derived from this compound, have shown high activity in the hydrogenation of substituted aldehydes. The specific ligand structure and interaction with the metal surface play a crucial role in the catalytic activity and selectivity of these systems (Cano et al., 2014).

properties

CAS RN |

4346-13-8 |

|---|---|

Molecular Formula |

C24H34O2 |

Molecular Weight |

354.5 g/mol |

IUPAC Name |

naphthalen-1-yl tetradecanoate |

InChI |

InChI=1S/C24H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-20-24(25)26-23-19-15-17-21-16-13-14-18-22(21)23/h13-19H,2-12,20H2,1H3 |

InChI Key |

CUOOHTITSRIUFD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OC1=CC=CC2=CC=CC=C21 |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-5-oxo-9b-phenyl-2,3-dihydroimidazo[2,1-a]isoindole-1-carboxamide](/img/structure/B1227896.png)

![3-[[4-(diphenylmethyl)-1-piperazinyl]-oxomethyl]-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one](/img/structure/B1227899.png)

![N-(5-methyl-3-isoxazolyl)-2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B1227904.png)

![N-[1-(1H-benzimidazol-2-yl)-3-(methylthio)propyl]-3,5-dinitrobenzamide](/img/structure/B1227905.png)

![2-Methyl-1-cyclopropanecarboxylic acid [5-[2-(3,4-dimethoxyphenyl)-4-quinolinyl]-1,3,4-oxadiazol-2-yl]methyl ester](/img/structure/B1227910.png)